molecular formula C9H14N2 B066855 N-tert-butylpyridin-3-amine CAS No. 163276-85-5

N-tert-butylpyridin-3-amine

Cat. No. B066855
M. Wt: 150.22 g/mol
InChI Key: YZGSLXOROFAIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butylpyridin-3-amine, also known as TBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBP is a pyridine derivative that has a tert-butyl group attached to the nitrogen atom. This chemical compound has been extensively studied for its unique properties, including its ability to act as a ligand, a catalyst, and a stabilizer.

Mechanism Of Action

The mechanism of action of N-tert-butylpyridin-3-amine is not fully understood, but it is believed to act as a Lewis base. The tert-butyl group attached to the nitrogen atom increases the basicity of the nitrogen, allowing it to form strong coordination bonds with metal ions. This property makes N-tert-butylpyridin-3-amine an effective ligand in the preparation of metal complexes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of N-tert-butylpyridin-3-amine. However, studies have shown that N-tert-butylpyridin-3-amine is relatively non-toxic and has low acute toxicity, making it a safe chemical to work with in the laboratory.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-tert-butylpyridin-3-amine is its versatility. N-tert-butylpyridin-3-amine can be used as a ligand, a catalyst, and a stabilizer, making it a valuable tool in various fields of scientific research. Additionally, the synthesis of N-tert-butylpyridin-3-amine is relatively simple and can be scaled up for large-scale production.
One limitation of N-tert-butylpyridin-3-amine is its cost. As with many specialty chemicals, the cost of N-tert-butylpyridin-3-amine can be high, which may limit its use in some applications. Additionally, the mechanism of action of N-tert-butylpyridin-3-amine is not fully understood, which may limit its use in some research areas.

Future Directions

There are numerous future directions for research on N-tert-butylpyridin-3-amine. One area of interest is the use of N-tert-butylpyridin-3-amine as a ligand in the preparation of metal complexes for catalytic applications. Additionally, N-tert-butylpyridin-3-amine could be used as a stabilizer in the synthesis of novel nanoparticles with unique properties. Further research is also needed to fully understand the mechanism of action of N-tert-butylpyridin-3-amine and its potential applications in organic synthesis.

Synthesis Methods

The synthesis of N-tert-butylpyridin-3-amine involves the reaction of 3-aminopyridine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of N-tert-butylpyridin-3-amine has been optimized to ensure reproducibility and scalability, making it an attractive option for large-scale production.

Scientific Research Applications

N-tert-butylpyridin-3-amine has found numerous applications in scientific research. It has been used as a ligand in the preparation of various metal complexes, which have been studied for their catalytic and magnetic properties. N-tert-butylpyridin-3-amine has also been used as a stabilizer in the synthesis of nanoparticles, where it helps to control the size and shape of the particles. Additionally, N-tert-butylpyridin-3-amine has been studied for its potential use in organic synthesis, where it has been shown to promote various reactions.

properties

CAS RN

163276-85-5

Product Name

N-tert-butylpyridin-3-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-tert-butylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7,11H,1-3H3

InChI Key

YZGSLXOROFAIBM-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=CN=CC=C1

Canonical SMILES

CC(C)(C)NC1=CN=CC=C1

synonyms

3-Pyridinamine,N-(1,1-dimethylethyl)-(9CI)

Origin of Product

United States

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